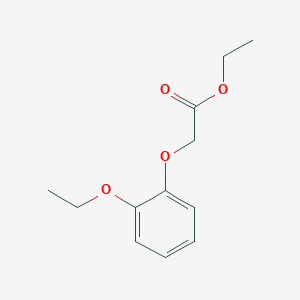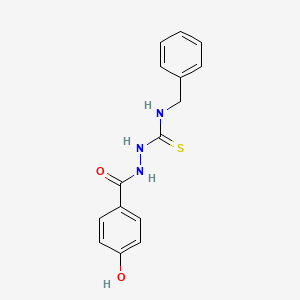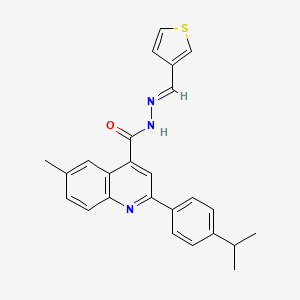![molecular formula C16H16N2O4 B5779536 N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have neuroprotective effects by inhibiting the activity of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation. In
Wirkmechanismus
CEP-1347 is a selective inhibitor of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which is involved in cell death and inflammation. This pathway is activated in response to various stressors, including oxidative stress, inflammation, and protein misfolding. The activation of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in apoptosis and inflammation. By inhibiting the activity of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, CEP-1347 can prevent the phosphorylation of c-Jun and the subsequent activation of apoptotic and inflammatory pathways.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various animal models of neurological disorders. In a mouse model of Parkinson's disease, CEP-1347 was found to improve motor function and reduce neuroinflammation. In a rat model of Huntington's disease, CEP-1347 was found to reduce the loss of striatal neurons and improve motor function. These effects are thought to be due to the inhibition of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which prevents the activation of apoptotic and inflammatory pathways.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-1347 is a small molecule inhibitor that can be easily synthesized and used in in vitro and in vivo experiments. This compound has been extensively studied and has been shown to have neuroprotective effects in various animal models of neurological disorders. However, there are some limitations to the use of CEP-1347 in lab experiments. This compound has been shown to have off-target effects on other kinases, which may limit its specificity. Additionally, the use of CEP-1347 in clinical trials has been limited by its poor pharmacokinetic properties, including poor solubility and low bioavailability.
Zukünftige Richtungen
There are several future directions for the study of CEP-1347. One potential direction is the development of more specific inhibitors of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway that do not have off-target effects on other kinases. Another direction is the development of prodrugs or other formulations that improve the pharmacokinetic properties of CEP-1347. Additionally, further studies are needed to determine the efficacy of CEP-1347 in clinical trials and to identify potential biomarkers for patient selection. Finally, the potential use of CEP-1347 in combination with other neuroprotective agents should be explored.
Synthesemethoden
CEP-1347 can be synthesized using a multistep process that involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to produce the amide. The final step involves the reaction of the amide with methyl carbazate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting the activity of the N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide pathway, which is involved in cell death and inflammation. This compound has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-3-4-12(14(13)22-2)16(20)18-11-8-6-10(7-9-11)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJAKVUICPQULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)


![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)


![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
![1'-allyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5779528.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)

